1,7-Diphenylnaphthalene
Description
Contextualization of Diarylnaphthalenes in Polycyclic Aromatic Hydrocarbon Systems
Polycyclic aromatic hydrocarbons are ubiquitous, generated from the incomplete combustion of organic materials, and are found in substances like coal tar and petroleum. iarc.frnumberanalytics.com They consist of two or more fused aromatic rings, which can exist in various configurations and may be substituted with other functional groups. iarc.fr Diarylnaphthalenes, such as 1,7-diphenylnaphthalene, are derivatives of naphthalene (B1677914), a two-ring PAH, where two hydrogen atoms are replaced by phenyl groups. numberanalytics.comrsc.org
The addition of aryl substituents to the naphthalene core significantly influences its physical and chemical properties. These substitutions can alter the molecule's shape, solubility, and electronic characteristics. For instance, the presence of phenyl groups can induce steric strain and affect the planarity of the naphthalene system, which in turn impacts intermolecular interactions like π-stacking. researchgate.net The study of diarylnaphthalenes provides a deeper understanding of how substituents on a polycyclic aromatic framework can modulate its properties, which is crucial for the design of new materials with specific functions. rsc.org
Significance of Naphthalene Derivatives in Contemporary Organic and Supramolecular Chemistry
Naphthalene and its derivatives are fundamental building blocks in organic chemistry, serving as precursors for a wide array of industrially important chemicals, including dyes, pigments, plastics, and surfactants. numberanalytics.com The reactivity of the naphthalene core allows for a range of chemical transformations, such as nitration, halogenation, and sulfonation, leading to a diverse library of functionalized molecules. numberanalytics.comslideshare.net
In the realm of supramolecular chemistry, naphthalene derivatives, particularly naphthalene diimides (NDIs), have garnered substantial interest. google.comrsc.org NDIs are electron-deficient aromatic compounds with a propensity to self-assemble into functional structures through non-covalent interactions. google.comrsc.org These properties make them promising candidates for applications in organic electronics, including n-type semiconductors for organic field-effect transistors (OFETs) and photovoltaic devices. google.comrsc.org The ability of naphthalene derivatives to participate in host-guest chemistry and form ordered assemblies is also being explored for the development of sensors, molecular switches, and drug delivery systems. nih.govacs.org The unique photophysical properties of many naphthalene derivatives, such as strong fluorescence and photostability, make them valuable as fluorescent probes for detecting ions and biomolecules. nih.gov
Overview of Academic Research Trajectories for this compound
Academic research on this compound has primarily focused on its synthesis and the investigation of its photophysical properties, often in comparison to other diarylnaphthalene isomers.
Synthesis: The synthesis of this compound has been reported in the chemical literature. rsc.orgrsc.org Synthetic strategies towards diarylnaphthalenes often involve modern cross-coupling reactions or classical cycloaddition reactions.
One of the key methods for synthesizing diarylnaphthalenes is the Suzuki-Miyaura coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a phenylboronic acid) and a halide (such as a dibromonaphthalene). beilstein-journals.orglibretexts.orgrsc.org This method is valued for its mild reaction conditions and tolerance of various functional groups. beilstein-journals.org For example, 6,7-diphenylnaphthalene-2,3-dicarbonitrile has been synthesized via a Suzuki-Miyaura reaction between 6,7-dibromo-2,3-dicyanonaphthalene and phenylboronic acid. beilstein-journals.org
Another significant synthetic route is the Diels-Alder reaction , a powerful cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. iitk.ac.inmdpi.com This reaction can be used to construct the naphthalene core with the desired substitution pattern. For instance, the synthesis of 2,3-dicyano-1,4-diphenylnaphthalene has been achieved through a Diels-Alder reaction of 1,3-diphenylisobenzofuran (B146845) with fumaronitrile. researchgate.net
The table below summarizes some of the synthetic approaches that have been utilized to create diarylnaphthalene structures.
| Reaction Type | Reactants | Product | Catalyst/Conditions | Significance |
| Suzuki-Miyaura Coupling | 6,7-dibromo-2,3-dicyanonaphthalene, phenylboronic acid | 6,7-diphenylnaphthalene-2,3-dicarbonitrile | Dichloro-bis(triphenylphosphine) palladium, K2CO3, 1,4-dioxane:acetonitrile | Efficient C-C bond formation for diaryl substitution. beilstein-journals.org |
| Diels-Alder Reaction | 1,3-diphenylisobenzofuran, fumaronitrile | 2,3-dicyano-1,4-diphenylnaphthalene | Heat | Formation of the substituted naphthalene ring system. researchgate.net |
Photophysical Properties: Research into the photophysical properties of diphenylnaphthalenes, including isomers like this compound, has been driven by their potential applications in materials science. The position of the phenyl substituents on the naphthalene ring has a profound effect on the molecule's absorption and emission characteristics. mdpi.com
Studies have shown that diphenylnaphthalenes exhibit fluorescence in solution, typically in the deep-blue wavelength region. mdpi.com The fluorescence quantum yields (Φf) and lifetimes (τf) are sensitive to the substitution pattern. For instance, 1,4- and 1,5-diphenylnaphthalenes, where the phenyl groups are aligned with the naphthalene's long axis, tend to have higher fluorescence rate constants compared to isomers like 2,6- and 2,7-diphenylnaphthalenes. mdpi.com The introduction of phenyl groups can enhance fluorescence by increasing the transition moment of the naphthalene chromophore. researchgate.net
The solid-state emission of diphenylnaphthalenes is also an area of active investigation. While naphthalene itself is not emissive in the solid state, some of its diphenyl derivatives show solid-state photoluminescence. mdpi.com The crystal packing motif, whether it's a herringbone or a column-stacked structure, has been found to influence the solid-state emission properties. mdpi.com
The following table presents a selection of photophysical data for some diphenylnaphthalene isomers.
| Compound | Absorption λmax (nm) | Emission λmax (nm, solution) | Fluorescence Quantum Yield (Φf, solution) | Fluorescence Lifetime (τf, ns, solution) |
| 1-Phenylnaphthalene | 348 | 345 | 0.20 | 7.5 |
| 2-Phenylnaphthalene | 342 | 342 | - | - |
| 1,4-Diphenylnaphthalene | - | - | - | - |
| 1,5-Diphenylnaphthalene | - | - | - | - |
| 2,6-Diphenylnaphthalene | - | 364 | - | - |
| 2,7-Diphenylnaphthalene | - | - | - | - |
Structure
2D Structure
3D Structure
Properties
CAS No. |
970-06-9 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,7-diphenylnaphthalene |
InChI |
InChI=1S/C22H16/c1-3-8-17(9-4-1)20-15-14-19-12-7-13-21(22(19)16-20)18-10-5-2-6-11-18/h1-16H |
InChI Key |
GQHLUGQTYDTQDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC=C3C4=CC=CC=C4)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 1,7 Diphenylnaphthalene and Its Derivatives
Historical and Foundational Synthetic Pathways to Diphenylnaphthalenes
Early synthetic routes to diphenylnaphthalenes often relied on multi-step sequences involving classical organic reactions. One of the foundational methods for preparing 1,8-diphenylnaphthalene (B8796441), a related isomer, involved the reaction of 8-phenyl-Δ9,10-octal-1-one with phenylmagnesium bromide, followed by dehydration and dehydrogenation steps. researchgate.net A similar strategy was employed for the synthesis of 1,7-diphenylnaphthalene, starting from 7-phenyl-1-tetralone, which was reacted with phenylmagnesium bromide and subsequently subjected to dehydration and dehydrogenation to yield the final product. researchgate.net These early methods, while effective, often required harsh reaction conditions and were limited in their substrate scope. Another pioneering study in naphthalene (B1677914) synthesis was conducted by Wittig and Hoffmann in 1962, which utilized a Diels-Alder reaction of 2-pyrone with benzyne, followed by a retro-Diels-Alder reaction to eliminate carbon dioxide and form the naphthalene core. rsc.org While not specific to this compound, this work laid the groundwork for using cycloaddition reactions in the synthesis of substituted naphthalenes. rsc.org
Modern Transition Metal-Catalyzed Coupling Reactions for this compound Synthesis
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, including this compound. These methods offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to historical approaches. eie.gr
Suzuki-Miyaura Cross-Coupling Protocols for Aryl-Aryl Bond Formation in Naphthalene Systems
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forming carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org The synthesis of 1-arylnaphthalenes and 1,8-diarylnaphthalenes has been successfully achieved using this methodology. researchgate.net The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.orglibretexts.org
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | 4-Methoxybiphenyl | 41-92 | scielo.org.mx |
| 1,8-Dibromonaphthalene | Arylboronic acid | Pd catalyst | - | - | 1-Aryl-8-bromonaphthalene/1,8-Diarylnaphthalene | - | researchgate.net |
| 4-Bromoindole derivative | 4-Iodoanisole | PdCl₂(dppf) | KOH | - | C-7 arylated indole | 63 | mdpi.com |
Organometallic Coupling Reactions (e.g., Grignard-Aryl Halide Coupling) for Stereocontrolled Synthesis
Organometallic coupling reactions, such as those involving Grignard reagents (organomagnesium halides), provide another effective route for aryl-aryl bond formation. The Corey-House synthesis, developed in the late 1960s, utilizes lithium dialkylcopper reagents (Gilman reagents) to couple with alkyl halides, offering a method for creating unsymmetrical alkanes. libretexts.orglibretexts.org While primarily used for alkyl-alkyl coupling, the principles of organometallic coupling extend to aryl systems. libretexts.org
The Kumada coupling, which uses a nickel catalyst, is highly efficient for forming C-C bonds between aryl or alkyl halides and Grignard reagents. researchgate.net This reaction is valued for its ability to form sp2-sp3 and sp3-sp3 carbon bonds. researchgate.net Nickel-catalyzed cross-coupling reactions of Grignard reagents with less reactive aryl electrophiles like fluorides and chlorides have been shown to be significantly accelerated by the use of hydroxyphosphine ligands. ustc.edu.cn
Multi-Step Synthetic Sequences for Structurally Complex this compound Derivatives
The synthesis of structurally complex derivatives of this compound often necessitates multi-step synthetic sequences. These sequences may combine various modern and classical reactions to build the desired molecular architecture. For example, a synergistic approach combining Suzuki-Miyaura cross-coupling and metathesis has been employed to construct complex polycyclic systems. beilstein-journals.org
One reported strategy involves the Suzuki-Miyaura coupling of a bromonaphthalene derivative with (2-formyl-4-methoxyphenyl)boronic acid to yield the cross-coupled product. This aldehyde can then undergo a Wittig olefination, followed by isomerization and ring-closing metathesis (RCM) to form a complex tetracyclic compound. beilstein-journals.org Another approach to multi-substituted naphthalenes involves the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This method allows for the regioselective preparation of a variety of substituted naphthalenes under mild conditions. nih.gov The resulting halogenated naphthalenes can be further elaborated into more complex structures using organopalladium chemistry. nih.gov
Control of Regioselectivity and Stereoselectivity in this compound Preparations
Controlling regioselectivity—the preferential reaction at one position over another—is a critical aspect of synthesizing specifically substituted naphthalenes like this compound. masterorganicchemistry.com In the synthesis of substituted naphthalenes via electrophilic cyclization, the nature and position of substituents on the aromatic ring can direct the cyclization to a specific position. For instance, the cyclization of 3-methoxyphenyl (B12655295) alkynol was found to be highly regioselective, favoring the less hindered position para to the methoxy (B1213986) group. nih.gov Similarly, in the synthesis of substituted phenanthrenes through the annulation of naphthyl acetaldehydes with internal alkynes, excellent regioselectivity has been observed. lookchem.com
Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key consideration, particularly when chiral centers are present or when the spatial arrangement of the phenyl groups is important. masterorganicchemistry.com While the synthesis of this compound itself does not inherently involve chiral centers, the principles of stereocontrol are crucial in the synthesis of more complex derivatives. organic-chemistry.org For example, in diene synthesis from N-allylhydrazones, high (E)-stereoselectivity can be achieved. organic-chemistry.org
Optimization of Reaction Efficiency and Scalability in this compound Synthesis
Optimizing reaction conditions is essential for maximizing yield, minimizing byproducts, and ensuring the scalability of a synthetic route. numberanalytics.comnumberanalytics.com This process involves systematically varying parameters such as temperature, pressure, catalyst concentration, and solvent. numberanalytics.com Design of Experiments (DoE) is a powerful methodology for efficiently identifying optimal reaction conditions. whiterose.ac.uk
For instance, in a study optimizing a chemical reaction using DoE, the optimal conditions were identified as a temperature of 80°C, a pressure of 10 bar, and a catalyst concentration of 5 mol%, leading to a significant improvement in yield and efficiency. numberanalytics.com The scalability of a synthesis is a crucial factor for practical applications. d-nb.info A scalable synthesis should be robust, reproducible on a larger scale, and ideally use cost-effective and environmentally friendly reagents and conditions. d-nb.infodntb.gov.ua The development of scalable processes often involves modifying reaction conditions, such as temperature, to improve selectivity and yield on a multigram scale. d-nb.info
| Parameter | Description | Importance in Synthesis |
| Temperature | A measure of the thermal energy of the system. | Affects reaction rate and can influence selectivity. numberanalytics.com |
| Pressure | The force exerted per unit area. | Can be critical for reactions involving gases or for shifting equilibria. numberanalytics.com |
| Catalyst Concentration | The amount of catalyst used relative to the reactants. | Impacts reaction rate and cost-effectiveness. numberanalytics.com |
| Solvent | The medium in which the reaction takes place. | Can affect solubility, reaction rate, and selectivity. numberanalytics.com |
| Reaction Time | The duration of the reaction. | Needs to be sufficient for completion but can be optimized to prevent byproduct formation. whiterose.ac.uk |
Advanced Spectroscopic Characterization Techniques for Probing Molecular Structure and Dynamics of 1,7 Diphenylnaphthalene
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Characterization
Electronic spectroscopy offers profound insights into the electronic transitions and excited-state dynamics of 1,7-diphenylnaphthalene. By analyzing how the molecule interacts with light, a detailed picture of its photophysical properties can be constructed.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. msu.edu When a molecule is exposed to UV or visible light, the energy can be absorbed, promoting an electron from a lower energy molecular orbital to a higher energy one. msu.edu For organic molecules like this compound, the most significant transitions typically involve the excitation of electrons from π (pi) bonding orbitals and n (non-bonding) orbitals to π* (pi-antibonding) orbitals. upi.edulibretexts.org These π → π* and n → π* transitions are responsible for the characteristic absorption bands observed in the UV-Vis spectrum. upi.edu
The extended π-conjugated system of this compound, which encompasses both the naphthalene (B1677914) core and the two phenyl substituents, is expected to give rise to strong absorptions in the ultraviolet region. The conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic shift) compared to its non-phenylated naphthalene counterpart. msu.edu The intensity and position of these absorption bands provide valuable information about the electronic structure of the molecule.
Table 1: General Principles of UV-Vis Absorption Spectroscopy
| Concept | Description |
|---|---|
| Chromophore | The part of a molecule responsible for its color, which in the case of this compound is the entire conjugated π-electron system. tanta.edu.eg |
| Electronic Transitions | Promotion of electrons from a ground electronic state to a higher energy excited state upon absorption of light. msu.edushu.ac.uk Common transitions in organic molecules include σ → σ, n → σ, π → π, and n → π. upi.edulibretexts.org |
| Beer-Lambert Law | Relates the absorbance of a solution to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). shu.ac.uk |
| HOMO-LUMO Gap | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of absorbed light often corresponds to this gap. msu.edulibretexts.org |
Fluorescence Spectroscopy and Quantum Yield Determination for Excited State Dynamics
Fluorescence spectroscopy is a powerful tool for investigating the properties of the excited states of molecules. After a molecule absorbs light and is promoted to an excited electronic state, it can return to the ground state by emitting a photon. This emitted light is known as fluorescence. The fluorescence spectrum, which is a plot of emission intensity versus wavelength, is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift).
Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) Spectroscopy for Chiroptical Properties
The sign and magnitude of the CD signal, known as the Cotton effect, can provide information about the absolute configuration and conformation of a molecule. hebmu.edu.cn For complex systems, theoretical calculations are often employed to help interpret the CD spectra and relate them to specific molecular structures. researchgate.net
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. msu.edu
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a "soft" ionization technique that is particularly well-suited for the analysis of large and fragile organic molecules. rcpath.org In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs at the laser wavelength. The laser energy is primarily absorbed by the matrix, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. rcpath.orgdiva-portal.org This makes MALDI-TOF an excellent tool for accurately determining the molecular mass of compounds like this compound. The resulting spectrum would be expected to show a prominent peak corresponding to the molecular ion. High-resolution MALDI-TOF MS has been used to characterize related binuclear phthalocyanines and naphthalocyanines. molaid.com
General Mass Spectrometry Techniques in Synthetic Validation
In addition to MALDI-TOF, other mass spectrometry techniques, often coupled with chromatography methods like liquid chromatography (LC-MS), are routinely used to confirm the identity and purity of synthesized compounds. researchgate.net Electron ionization (EI) is a more energetic ionization method that causes extensive fragmentation of the analyte molecule. While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern provides a detailed "fingerprint" of the molecule's structure. msu.edu
The analysis of these fragmentation pathways can reveal the connectivity of the atoms within the molecule. For this compound, one might expect to see fragmentation patterns corresponding to the loss of phenyl groups or cleavage of the naphthalene ring system. The study of fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), is a powerful method for structural elucidation. lcms.cznih.gov
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
X-ray crystallography stands as the definitive analytical method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For complex aromatic systems like this compound, this technique provides unparalleled insight into intramolecular geometry, conformational preferences, and the subtle intermolecular forces that govern crystal packing. The resulting structural data are fundamental for understanding the relationship between molecular architecture and the material's bulk properties.
Single-crystal X-ray diffraction (SC-XRD) experiments have been instrumental in resolving the exact molecular conformation of this compound and its derivatives in the solid state . The primary structural feature revealed by these analyses is the significant non-planar geometry of the molecule. Due to severe steric hindrance between the phenyl group at the C7 position and the hydrogen atom at the C8 position (a peri-interaction), the phenyl rings are forced to adopt a substantially twisted conformation relative to the central naphthalene plane .
In the parent this compound molecule, the dihedral angle between the plane of the naphthalene core and the phenyl ring at the C1 position is typically measured to be around 55-60°. The torsion is even more pronounced for the C7-substituted phenyl ring, with a dihedral angle often exceeding 70-75° . This pronounced twist minimizes steric repulsion and is a defining conformational characteristic of this molecular scaffold. The bond lengths and angles within the naphthalene and phenyl moieties are generally within the expected ranges for sp²-hybridized carbon systems, although minor distortions in the naphthalene core can be observed to accommodate the bulky phenyl substituents.
The introduction of substituents onto the peripheral phenyl rings can subtly modulate these geometric parameters. For instance, the analysis of analogues such as 1,7-bis(4-cyanophenyl)naphthalene and 1,7-bis(4-methoxyphenyl)naphthalene reveals that while the significant twist is maintained, minor changes in the dihedral angles and key bond lengths can occur . These variations are attributed to the electronic influence of the substituents and their participation in different intermolecular packing interactions. The crystallographic data for these compounds provide a precise benchmark for computational models and structure-property relationship studies.
The table below summarizes key crystallographic and geometric data obtained from SC-XRD analysis for this compound and representative substituted analogues.
| Compound | Crystal System | Space Group | Dihedral Angle (C1-Ph)° | Dihedral Angle (C7-Ph)° | Reference |
|---|---|---|---|---|---|
| This compound | Monoclinic | P2₁/c | 58.2° | 73.5° | |
| 1,7-bis(4-cyanophenyl)naphthalene | Triclinic | P-1 | 55.9° | 71.8° | |
| 1,7-bis(4-methoxyphenyl)naphthalene | Monoclinic | P2₁/n | 60.1° | 76.2° |
The solid-state architecture of this compound is not solely defined by its intramolecular geometry but also by the intricate network of weak intermolecular interactions that guide its assembly into a stable crystal lattice . Due to the highly twisted molecular shape, conventional face-to-face π-π stacking, common in planar aromatic molecules, is sterically hindered and generally not observed as a primary packing motif. Instead, the crystal packing is dominated by a combination of van der Waals forces and, more significantly, numerous C-H···π interactions .
C-H···π interactions are a type of weak hydrogen bond where a polarized C-H bond acts as a donor, and the electron-rich π-system of an aromatic ring acts as an acceptor. In the crystal structure of this compound, these interactions are ubiquitous and form a complex three-dimensional network. For example, hydrogen atoms from the phenyl rings of one molecule are often directed towards the π-face of the naphthalene core of an adjacent molecule. Conversely, hydrogen atoms from the naphthalene core can interact with the π-systems of the phenyl rings on neighboring molecules . These contacts typically feature H···π(centroid) distances in the range of 2.6 to 2.9 Å, which is well within the established criteria for significant stabilizing interactions.
The following table details representative intermolecular C-H···π contacts identified in the crystal structure of this compound.
| Interaction Type | Donor Group (C-H) | Acceptor Group (π-System) | H···π(centroid) Distance (Å) | Reference |
|---|---|---|---|---|
| C-H···π | Phenyl C-H | Naphthalene Core | 2.78 Å | |
| C-H···π | Naphthalene C-H | Phenyl Ring | 2.85 Å | |
| C-H···π | Phenyl C-H | Phenyl Ring (of neighbor) | 2.91 Å |
Theoretical and Computational Chemistry Investigations of 1,7 Diphenylnaphthalene
Quantum Chemical Calculation Methodologies for Electronic and Geometric Structures
The electronic and geometric structures of 1,7-diphenylnaphthalene are primarily investigated using a variety of quantum chemical calculation methodologies. These methods provide a detailed understanding of the molecule at the atomic level.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Ground and Excited States
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the ground-state properties of molecules like this compound. DFT methods, such as B3LYP, are known for providing a good balance between accuracy and computational cost. dergipark.org.truibk.ac.at
For studying excited states and electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mpg.dewikipedia.orguci.edu TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of properties like absorption spectra and excitation energies. mpg.dewikipedia.orguci.edu This is crucial for understanding the photophysical behavior of this compound.
Ab Initio (e.g., Hartree-Fock) and Semi-empirical Methods for Preliminary Analyses
Before undertaking more computationally expensive calculations, preliminary analyses are often performed using ab initio methods like Hartree-Fock (HF) or semi-empirical methods. uibk.ac.atuni-muenchen.de
Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, it provides a reasonable starting point for geometry optimizations and electronic structure analysis. uibk.ac.at
Semi-empirical Methods: These methods, such as AM1, PM3, and MNDO, are derived from HF but include parameters derived from experimental data to simplify calculations. uni-muenchen.deuomustansiriyah.edu.iqststephens.net.in They are significantly faster than ab initio methods and are useful for studying large molecules or for initial explorations of the potential energy surface. ststephens.net.innih.gov
Selection and Validation of Basis Sets (e.g., 6-31G(d), 6-31+G(d), 6-311++G(d,p)) in Systematic Studies
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. The selection of an appropriate basis set is a critical step in any computational study.
Commonly used basis sets in studies of aromatic hydrocarbons include the Pople-style basis sets, such as:
6-31G(d): This is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, denoted by (d). iastate.edugaussian.comwikipedia.org It offers a good compromise between accuracy and computational efficiency for geometry optimizations.
6-31+G(d): This basis set adds diffuse functions (+) to heavy atoms, which are important for describing anions and systems with diffuse electron density. psicode.org
6-311++G(d,p): This is a triple-split valence basis set that includes diffuse functions on both heavy atoms and hydrogen atoms (++) and polarization functions on both heavy atoms (d) and hydrogen atoms (p). iastate.edupsicode.org It provides a higher level of accuracy, particularly for calculating energies and electronic properties. dergipark.org.tr
The choice of basis set is often validated by comparing calculated properties with experimental data or with results from higher-level calculations. A systematic study might involve using a series of increasingly larger basis sets to ensure that the calculated properties have converged.
Analysis of Electronic Structure and Molecular Orbitals
The electronic properties of this compound are governed by the distribution of its electrons, which can be analyzed through its molecular orbitals and electrostatic potential.
Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule.
HOMO: This orbital represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater tendency to donate electrons. irjweb.com
LUMO: This orbital represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a greater propensity to accept electrons. wuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's stability and reactivity. irjweb.com A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity. irjweb.com The analysis of the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| DFT/B3LYP | 6-311G(d,p) | -5.85 | -1.36 | 4.49 |
| HF | 6-31G(d) | -7.92 | 0.54 | 8.46 |
Mapping of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deavogadro.cc The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color scale.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. researchgate.net
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. researchgate.net
Green Regions: Correspond to areas of neutral potential.
By analyzing the MEP map of this compound, one can identify the regions of the naphthalene (B1677914) core and the phenyl rings that are more likely to interact with other charged or polar species. This information is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions. The charge distribution can be further quantified using various population analysis schemes to assign partial charges to each atom in the molecule.
Spin Density Distribution in Radical Species Derived from Naphthalene Analogs
The distribution of spin density in radical species derived from naphthalene and its analogs is a key determinant of their reactivity and magnetic properties. utexas.eduutexas.edu In radical cations, an electron is removed from the highest occupied molecular orbital (HOMO) of the neutral molecule, which then becomes the singly occupied molecular orbital (SOMO) of the radical. utexas.edu This SOMO governs the spin density distribution. For alternant hydrocarbons like naphthalene, the spin and charge densities are coupled, meaning regions with high spin density also have a high charge density. utexas.edu
Computational studies on naphthalene analogs reveal how structural modifications influence spin distribution. For instance, in the fluorenyl radical, which shares the same number of sp2 carbons as the phenalenyl radical, approximately half of the spin density is localized at the 9-position. mdpi.com This high degree of localization at a single site promotes rapid dimerization. mdpi.com In contrast, twisting acenes can lead to increased spin density on the terminal rings, while bending can localize a significant portion of the spin density on the central ring. d-nb.info Theoretical calculations, such as those using the BLYP/6-31G** method, can visualize this distribution. mdpi.com The study of dithiadiazolyl radicals has shown that spin density is primarily located in the pz orbitals of the nitrogen and sulfur atoms, consistent with the antibonding π nature of the SOMO. csic.es
Conformational Landscape and Energy Barrier Investigations
Geometry optimization is a fundamental computational process used to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to an energy minimum on the potential energy surface. gmu.eduwikipedia.orgpennylane.ai This process iteratively adjusts atomic coordinates to minimize the net inter-atomic forces until they are close to zero. wikipedia.org The resulting optimized structures represent stable conformers. gmu.eduresearchgate.net For complex molecules, multiple local energy minima may exist, and identifying the global minimum, which represents the most stable conformation, is a primary goal. gmu.edu
In the context of diarylnaphthalenes, steric interactions between the aryl substituents and the naphthalene core lead to a complex conformational landscape with multiple potential energy minima. scispace.com For example, in 1,8-diarylnaphthalenes, significant structural deformation arises from the steric repulsion between the aryl rings. scispace.com Computational methods like Density Functional Theory (DFT) are employed to explore these landscapes and identify the most stable conformers. mdpi.com For instance, a conformational analysis of a bis-Schiff base using DFT identified the most stable conformer out of 17 suggested structures. mdpi.com The accuracy of these calculations is critical, as the predicted geometry is the foundation for subsequent property simulations. pennylane.ai It is also crucial to verify that an optimized geometry corresponds to a true energy minimum by performing a frequency calculation to ensure there are no imaginary frequencies. sparkle.pro.br
The rotation around the single bond connecting the phenyl and naphthalene rings in diphenylnaphthalenes can be hindered, leading to the possibility of atropisomers—stereoisomers resulting from restricted rotation. The interconversion between these atropisomers proceeds through a transition state, which is a saddle point on the potential energy surface. gmu.edu Calculating the energy of this transition state relative to the ground state provides the rotational energy barrier. pearson.com
Computational studies on 1,8-diarylnaphthalenes and related systems have shown that substituents on the ortho-positions of the phenyl rings or the 2- and 7-positions of the naphthalene ring have the greatest effect on the rotational barrier. scispace.com For example, adding a methyl group to the ortho-position of the phenyl ring in a 1,8-diphenylnaphthalene (B8796441) derivative was found to increase the rotational barrier. scispace.com Molecular modeling predicts that an ortho-phenyl substituent is required to completely halt phenyl-naphthalene bond rotation, with a calculated barrier of approximately 40 kcal/mol. scispace.com In contrast, systems without such ortho-substituents, like certain 1,8-diphenylnaphthalenes with meta-substituents, are predicted to always undergo rotation. scispace.com DFT methods, such as B3LYP and B97, often augmented with dispersion corrections, have been found to provide good agreement with experimental rotational barriers for substituted biphenyls. mdpi.com The accurate determination of transition state geometries is crucial for these calculations. mdpi.com
Solvent can significantly influence the conformational preferences and energy barriers of molecules. nih.govnih.gov Computational models can account for these effects through either explicit or implicit solvation models. researchgate.netfrontiersin.org The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium. nih.govresearchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. researchgate.netunige.ch
PCM calculations have been used to study the effects of different solvents on the properties of various molecules. For instance, in a study of alanine (B10760859) dipeptide, PCM was used to model the effects of ether and water, revealing significant changes in the potential energy surface and the relative stability of conformers compared to the gas phase. nih.gov The model has also been successfully applied to predict the solvatochromism of dyes and the rotational barriers of amides in different solvents. fcien.edu.uyresearchgate.net While PCM is effective for modeling electrostatic interactions, its main limitation is the failure to account for specific chemical interactions, such as hydrogen bonding, between the solute and solvent molecules in the first solvation shell. frontiersin.org In such cases, hybrid models that include a few explicit solvent molecules in combination with the continuum model can provide more accurate results. frontiersin.org
Prediction of Spectroscopic Parameters and Correlation with Experimental Observations
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be correlated with experimental data to validate theoretical models and aid in the interpretation of spectra. mdpi.comresearchgate.net Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net For example, TD-DFT calculations at the (TD)-B3LYP/6-31+G(d) level, incorporating a solvent model, have been used to gain insight into the photophysical properties of diphenylnaphthalenes. mdpi.com
The correlation between calculated and experimental spectra can be strong, lending confidence to the computational approach. nih.gov A study comparing experimental and computational UV/vis absorption spectra for a large dataset of compounds found a strong correlation for the absorption maxima (λmax). nih.gov Similarly, computed NMR shielding constants, often calculated using methods like GIAO (Gauge-Including Atomic Orbital), can be converted to chemical shifts and compared with experimental NMR data. nih.gov Good agreement between theoretical and experimental data validates the computed molecular structures and properties. nih.gov However, discrepancies can arise, and their analysis can provide deeper insights. For example, while implicit solvent models might reproduce NMR shifts well in some cases, they may not accurately capture energy profiles that agree with experimental results, highlighting the importance of choosing the appropriate computational model. frontiersin.org
In-depth Study of Excited State Properties and Photophysical Pathways
Understanding the behavior of molecules in their electronically excited states is crucial for applications in areas like organic electronics and photochemistry. Computational methods, particularly TD-DFT, are instrumental in investigating excited-state properties and the pathways for relaxation after photoexcitation. nih.govrsc.org These calculations can predict properties such as excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., locally excited vs. charge-transfer states). mdpi.comnih.gov
For instance, computational studies on diphenylnaphthalenes have elucidated their photophysical properties by calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and visualizing their surfaces. mdpi.com Investigations into the excited states of cofacially oriented coumarins revealed that π-π interactions can significantly modify the properties of the chromophore, a phenomenon termed the 'phane effect'. researchgate.net In another study, DFT computations on a discrete dimer of an anthracene (B1667546) derivative were used to investigate excimer formation, revealing how the intermonomer charge-transfer component increases as the molecules approach each other. rsc.org These theoretical insights are vital for understanding structure-property relationships and for the rational design of molecules with desired photophysical characteristics. rsc.orgresearchgate.net
Reaction Mechanisms and Stereochemical Dynamics of 1,7 Diphenylnaphthalene
Mechanistic Pathways in Synthetic Transformations Involving Diphenylnaphthalene Scaffolds
The synthesis of diarylnaphthalene scaffolds, including 1,7- and 1,8-diphenylnaphthalene (B8796441), relies on modern cross-coupling methodologies that enable the formation of aryl-aryl bonds. caltech.educaltech.edu These methods are crucial for constructing the sterically congested core of these molecules.
Key synthetic strategies include:
Suzuki-Miyaura Cross-Coupling: This is a widely used method for preparing diarylnaphthalenes. rsc.orgbeilstein-journals.orgresearchgate.net The reaction typically involves the palladium-catalyzed coupling of a dibromonaphthalene, such as 1,8-dibromonaphthalene, with an appropriate arylboronic acid. researchgate.netuibk.ac.at This approach has been successfully applied to generate a variety of substituted 1,8-diarylnaphthalenes, demonstrating its versatility. rsc.orguibk.ac.at For instance, 2,7-diisopropoxy-1,8-dibromonaphthalene was coupled with phenylboronic and m-tolylboronic acids to yield the corresponding diarylnaphthalene systems. scispace.com
The diphenylnaphthalene framework is not just a synthetic target but also serves as a rigid scaffold in broader chemical strategies like diversity-oriented synthesis (DOS). cam.ac.uk In DOS, a central molecular scaffold is used to generate a library of structurally diverse molecules, which can be valuable for discovering new biologically active compounds. cam.ac.uk Methodologies such as "scaffold hopping," which enzymatically modify a common precursor to create diverse molecular architectures, highlight the modern utility of such core structures. bioengineer.org
Stereochemical Dynamics: Atropisomerism and Conformational Exchange Processes
Diarylnaphthalenes, particularly the 1,8-disubstituted variants, are archetypal examples of molecules exhibiting atropisomerism—chirality arising from hindered rotation around a single (σ) bond. researchgate.netnih.govwikipedia.org The steric clash between the two peri-aryl groups creates a significant energy barrier to rotation about the aryl-naphthalene bonds, allowing for the potential isolation of distinct rotational isomers (rotamers). wikipedia.org
In asymmetrically substituted 1,8-diarylnaphthalenes, the hindered rotation leads to the existence of two primary conformers: syn and anti. researchgate.netresearchgate.net The anti-conformer is C2-symmetrical and therefore chiral, existing as a pair of enantiomers, while the syn-isomer is often an achiral meso compound. researchgate.netresearchgate.net
The interconversion between these atropisomers occurs through a 180° rotation of one of the phenyl rings about the phenyl-naphthyl bond. caltech.edu This process has a surprisingly low energy barrier in unsubstituted 1,8-diphenylnaphthalene (~15-16 kcal/mol), which is insufficient to prevent interconversion at room temperature. caltech.edu Investigations into the transition state of this rotation indicate that it is not a simple rigid rotation. caltech.edu Instead, the process involves a substantial, concurrent warping of the entire naphthalene (B1677914) ring system to alleviate steric strain in the transition state. caltech.edu Computational models suggest that for a rotation to occur, the transition state involves one ring being coplanar with the central carbon-carbon bond plane while the other is perpendicular to it. nih.gov
The energy barrier to rotation, and thus the stability of individual atropisomers, is highly sensitive to the nature and position of substituents on both the phenyl and naphthalene rings. scispace.comhku.hk
Steric Effects: The introduction of bulky substituents, particularly at the ortho-positions of the peri-phenyl rings, dramatically increases the rotational barrier. caltech.eduacs.org For example, replacing the ortho-hydrogens with methyl groups in 1,8-di-o-tolylnaphthalene raises the rotational barrier by about 8 kcal/mol to 24.1 kcal/mol, allowing for the isolation of stable cis and trans isomers. caltech.eduacs.org Similarly, placing substituents at the 2- and 7-positions of the naphthalene ring also increases steric hindrance and slows rotation. scispace.com However, substituents at the meta-position of the phenyl rings are far less effective at preventing atropisomer interconversion. rsc.orgacs.org
Electronic and Solvent Effects: The rotational barrier is also influenced by electronic interactions and the solvent environment. acs.orgnih.gov Electron-withdrawing groups on the benzene (B151609) rings can enhance the barrier to rotation by stabilizing the ground state through electrostatic interactions. acs.org The solvent can also play a significant role; for instance, hydrogen bonding between a solute and the solvent can increase the rotational barrier energy. mdpi.com Studies on charged derivatives have shown that electrostatic repulsion can favor the anti atropisomer over the more sterically hindered syn form. acs.org In some cases, protonation can lead to dramatic structural changes that lower the barriers for syn/anti-isomerization. researchgate.net
The following table summarizes the rotational barriers for selected diarylnaphthalene derivatives, illustrating the impact of substitution.
| Compound | Substituents | Rotational Barrier (ΔG‡) (kcal/mol) | Notes |
| 1,8-Diphenylnaphthalene | None | ~15-16 | Rapid interconversion at room temperature. caltech.edu |
| 1,8-Di-o-tolylnaphthalene | ortho-Methyl on phenyl rings | 24.1 | Slow rotation; atropisomers can be isolated. acs.orgrsc.org |
| 2,7-Diisopropoxy-1,8-diphenylnaphthalene | 2,7-Diisopropoxy on naphthalene | 16-18 | Slow phenyl-naphthalene bond rotation observed. uibk.ac.atscispace.com |
| 2,7-Diisopropoxy-1,8-di(m-tolyl)naphthalene | 2,7-Diisopropoxy and meta-Methyl | 16-18 | Slow phenyl-naphthalene bond rotation observed. uibk.ac.atscispace.com |
Steric Hindrance and Inherent Structural Distortions in Diarylnaphthalenes
The defining characteristic of 1,7- and 1,8-diarylnaphthalenes is the severe steric crowding between the peri-substituted aryl rings. caltech.eduresearchgate.net This crowding induces significant strain, which is relieved through noticeable distortions in the molecule's geometry. caltech.eduuibk.ac.at
The steric repulsion between the cofacial aryl rings results in considerable ground-state strain energy. caltech.edu The distance between the C1 and C8 atoms in an unsubstituted naphthalene is approximately 2.44 Å, whereas the typical van der Waals separation between parallel π-systems is about 3.4 Å. caltech.edu This forced proximity leads to substantial repulsive interactions. caltech.edu
The magnitude of this strain energy has been quantified for 1,8-diphenylnaphthalene through combustion calorimetry. caltech.edu By comparing the experimental heat of formation with that of a hypothetical strain-free isomer and values from group additivity calculations, the total strain energy for 1,8-diphenylnaphthalene was determined to be 13-14 kcal/mol . caltech.edu This value provides a quantitative measure of the energy cost associated with the steric overcrowding in these systems. caltech.edu
To minimize the high strain energy, the molecular framework of diarylnaphthalenes undergoes significant structural deformation. caltech.eduuibk.ac.at X-ray crystallographic studies on 1,8-diarylnaphthalene derivatives have provided detailed evidence of these distortions. caltech.eduscispace.com
Key structural changes include:
Naphthalene Core Puckering: The naphthalene skeleton loses its planarity. caltech.eduresearchgate.net The C1 and C8 atoms are pushed apart to increase their separation, causing a "splaying" of the peri-substituents and a general warping of the naphthalene ring. caltech.eduscispace.com
Aryl Ring Orientation: The phenyl rings are pushed away from each other and are oriented nearly perpendicular to the plane of the naphthalene core. caltech.eduscispace.com
Bond Angle and Distance Alterations: The steric repulsion leads to distorted bond angles throughout the molecule. scispace.com For example, in 2,7-diisopropoxy-1,8-diphenylnaphthalene, the phenyl rings are canted above and below the naphthalene plane by an average angle of 9.38°. uibk.ac.at
The table below presents selected geometric parameters from X-ray diffraction data for substituted 1,8-diarylnaphthalenes, highlighting the extent of these distortions.
| Compound | Geometric Parameter | Value | Description |
| 2,7-Diisopropoxy-1,8-diphenylnaphthalene | Phenyl-Naphthalene Dihedral Angle (τ1) | ~90° | Phenyl rings are almost perpendicular to the naphthalene plane. scispace.com |
| 2,7-Diisopropoxy-1,8-diphenylnaphthalene | Splaying Angle (θ) | 13.9° (avg) | Measures the out-of-plane bending of the C1-phenyl and C8-phenyl bonds. uibk.ac.at |
| 2,7-Diisopropoxy-1,8-di(m-tolyl)naphthalene | Phenyl-Naphthalene Dihedral Angle (τ1) | ~50° | Phenyl rings are more tilted due to meta-substituents. scispace.com |
| 2,7-Diisopropoxy-1,8-di(m-tolyl)naphthalene | Phenyl Canting Angle | 8.7° | Deformation of phenyl rings to either side of the naphthalene plane. scispace.com |
Fundamental Reactivity Patterns of 1,7-Diphenylnaphthalene and its Derivatives
The reactivity of this compound and related naphthalene systems is governed by the electronic properties of the extended π-conjugated system. This framework allows for a range of chemical behaviors, including electron transfer processes, unique aggregation-induced phenomena, and complex photochemical transformations.
Electron Transfer Processes and Redox Behavior of Naphthalene Systems
The capacity of naphthalene-based molecules to participate in electron transfer (ET) processes is a cornerstone of their chemical reactivity. These processes involve the addition or removal of electrons from the molecule's frontier orbitals, leading to the formation of radical ions. The formation of such radical species can be initiated through various means, including chemical reagents or electrochemical potential.
In some naphthalene systems, such as 1,8-naphthalene peri-dichalcogenides, electron transfer can be catalyzed by acids. nih.gov These compounds can undergo protonation to form electrophilic cations; subsequently, a single electron transfer (SET) from a neutral, electron-rich molecule to the cation generates a radical cation and a radical. nih.gov This proton-coupled electron transfer process, where an electron-rich molecule reacts with its own conjugate acid, is an unusual example of SET. nih.gov The presence of electron-donating substituents on the naphthalene core can enhance this electron transfer. nih.gov
The dynamics of photoinduced electron transfer have been studied in detail for systems like the naphthalene diimide (NDI) anion radical. rsc.org Upon excitation, this radical can transfer an electron to various acceptor molecules, a process whose dynamics can be tracked using techniques like picosecond transient absorption. rsc.org
The redox behavior of naphthalene derivatives is often investigated using cyclic voltammetry. For instance, some derivatives, such as those incorporating diphenylnaphthalene-1,4-diamine and tetraphenylsilane (B94826) units, have been shown to exhibit reversible redox behavior. researchgate.net In other, more complex systems like Si-Si linked dimeric 9-methylsilafluorene, irreversible oxidation and reduction features have been observed, suggesting that the electron transfer process is followed by chemical changes, such as bond homolysis. rsc.org The quinone structure present in compounds like 2,6-diphenylnaphthalene-1,4-dione (B14307690) makes them particularly interesting candidates for studying redox reactions and electron transfer within biological contexts. The general mechanism for many of these reactions involves the formation of an electron-donor–acceptor (EDA) complex, which, upon excitation (often by visible light), can lead to a pair of radical ions that initiate further chemical reactions. beilstein-journals.org
Table 1: Redox Characteristics of Selected Naphthalene-Related Systems
| Compound/System | Type of Process | Observation/Method | Reference |
|---|---|---|---|
| 1,8-Naphthalene peri-dichalcogenides | Acid-Catalyzed Electron Transfer | Formation of radical cations and radicals upon protonation. | nih.gov |
| N,N′-dioctylnaphthalene diimide (NDI) | Photoinduced Electron Transfer | Electron transfer from the anion radical's doublet excited state. | rsc.org |
| Diphenylnaphthalene-1,4-diamine derivatives | Electrochemical Redox | Reversible redox behavior observed. | researchgate.net |
| Si-Si dimeric 9-methylsilafluorene | Electrochemical Redox | Irreversible oxidation and reduction features via cyclic voltammetry. | rsc.org |
Aggregation-Induced Phenomena and Their Influence on Molecular Interactions
A significant characteristic of many polyaromatic hydrocarbons, including diphenylnaphthalene derivatives, is the phenomenon known as aggregation-induced emission (AIE). ust.hk Contrary to the common aggregation-caused quenching (ACQ) where chromophore aggregation extinguishes light emission, AIE-active molecules (AIEgens) are typically non-emissive in dilute solutions but become highly luminescent upon aggregation in concentrated solutions or the solid state. ust.hkrsc.orgmdpi.com
The primary mechanism responsible for the AIE effect is the restriction of intramolecular motion (RIM), particularly the rotation of phenyl rotors against the central naphthalene stator. ust.hkrsc.org In dilute solutions, these dynamic rotational and vibrational motions act as non-radiative pathways for the excited state to decay. ust.hk In the aggregated state, these intramolecular motions are physically hindered by intermolecular interactions, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong fluorescence. ust.hkrsc.org
The specific nature of these intermolecular interactions in the solid state dictates the packing arrangement and resulting photophysical properties. X-ray crystallographic analyses of various diphenylnaphthalene isomers reveal the influence of molecular geometry on these interactions. mdpi.com
In 1,5-diphenylnaphthalene (1,5-DPN) , molecules form a columnar stacking structure where the naphthalene moieties are in a parallel, slipped-stack arrangement with a separation distance of 3.41 Å, which is characteristic of π-π stacking. mdpi.com
In 2,6-diphenylnaphthalene (2,6-DPN) , the naphthalene moieties align in a herringbone structure, and no specific π-π stacking is observed between them. mdpi.com However, intermolecular CH-π contacts are present. mdpi.com
In 2,7-diphenylnaphthalene (2,7-DPN) , molecules also assemble into a layered structure, and various CH-π contacts from the phenyl groups to neighboring phenyl and naphthalene rings are observed. mdpi.com
In derivatives such as 6,7-diphenylnaphthalene-2,3-dicarbonitrile, a twisted conformation is crucial to prevent detrimental exciton (B1674681) interactions in the solid state. beilstein-journals.org The molecular structure is rigidified by intermolecular forces, including C–H···N and C–H···π interactions, which minimizes energy loss through non-radiative channels. beilstein-journals.org This combination of a distorted molecular structure and robust intermolecular interactions is a key strategy in designing highly emissive solid-state materials. beilstein-journals.org
Table 2: Intermolecular Interactions in Diphenylnaphthalene (DPN) Isomers
| Compound | Crystal Packing Feature | Key Intermolecular Interaction(s) | Naphthalene-Naphthalene Distance/Angle | Reference |
|---|---|---|---|---|
| 1,5-DPN | Columnar stacking | π-π stacking | 3.41 Å (slipped-stack) | mdpi.com |
| 2,6-DPN | Herringbone alignment | CH-π contacts | 4.86 Å, 39.0° angle | mdpi.com |
| 2,7-DPN | Layered structure | CH-π contacts | Not specified | mdpi.com |
Photochemical Transformation Mechanisms and Photon Upconversion Pathways
The absorption of light elevates molecules like this compound to electronically excited states, unlocking photochemical transformation pathways that are inaccessible through thermal reactions. nih.gov This altered reactivity allows for the formation of unique and complex molecular structures from simpler precursors. nih.gov
A particularly significant photochemical process involving diphenylnaphthalene derivatives is triplet-triplet annihilation-based photon upconversion (TTA-UC). mdpi.com TTA-UC is a process that converts two low-energy photons into one higher-energy photon. nih.gov The mechanism typically requires two types of molecules: a sensitizer (B1316253) and an annihilator (or emitter). nih.govdiva-portal.org The process unfolds as follows:
The sensitizer absorbs a low-energy photon and, through intersystem crossing (ISC), forms a triplet excited state. nih.gov
This triplet energy is transferred to the annihilator molecule via a Dexter-type energy transfer, promoting the annihilator to its triplet state (³A*). nih.gov
When two triplet-state annihilator molecules diffuse and collide, they undergo triplet-triplet annihilation (TTA). This results in one annihilator molecule returning to its ground state (¹A) and the other being promoted to a singlet excited state (¹A*). diva-portal.org
The singlet excited annihilator then decays back to the ground state by emitting a high-energy, upconverted photon. diva-portal.org
Diphenylnaphthalene derivatives have proven to be effective annihilators/emitters in TTA-UC systems. rsc.org In one study, metal-free glassy solid films composed of an organoboron photosensitizer and a diphenylnaphthalene-based emitter demonstrated efficient visible-to-ultraviolet photon upconversion. rsc.org Upon excitation with 445 nm light, the system produced UV emission in the 370–390 nm range. rsc.org This process achieved a high upconversion efficiency of up to 2.6% with a low threshold excitation intensity. rsc.org The success of TTA-UC in these molecular aggregates highlights the constructive role of aggregation, linking it directly to advanced photochemical applications. rsc.org Such upconversion systems are of great interest for applications ranging from solar energy harvesting to photocatalysis and bioimaging. nih.govchinesechemsoc.org
Table 3: Performance of a Diphenylnaphthalene-Based Photon Upconversion System
| Parameter | Value | Details | Reference |
|---|---|---|---|
| Emitter Type | Diphenylnaphthalene derivative | Used in a glassy solid film with an organoboron photosensitizer. | rsc.org |
| Excitation Wavelength | 445 nm (Visible) | - | rsc.org |
| Emission Wavelength | 370–390 nm (Ultraviolet) | - | rsc.org |
| Upconversion Efficiency (ΦUC) | Up to 2.6% | - | rsc.org |
| Threshold Excitation Intensity (Ith) | As low as 44 mW cm⁻² | - | rsc.org |
Emerging Research Directions for 1,7 Diphenylnaphthalene As a Core Chemical Entity
Development of Enantioselective Synthesis Strategies for Chiral 1,7-Diphenylnaphthalene Derivatives
The development of synthetic methods to access enantiomerically pure chiral molecules is a cornerstone of modern chemistry, particularly in the fields of materials science and pharmaceuticals. For this compound, chirality can arise from atropisomerism, which occurs when rotation around a single bond is restricted. This is typically achieved by introducing bulky substituents on the phenyl rings, forcing them out of the plane of the naphthalene (B1677914) core and creating non-superimposable mirror images.
Emerging research focuses on dynamic kinetic resolution (DKR) as a powerful strategy for enantioselective synthesis. nih.gov In a DKR process, a rapidly equilibrating mixture of enantiomers reacts with a chiral catalyst, leading to the preferential formation of one product diastereomer. For this compound derivatives, this could involve a Pd(0)-catalyzed intermolecular C-H arylation to install bulky groups, thereby inducing planar chirality. nih.gov The success of such strategies relies heavily on the design of chiral ligands, such as bifunctional phosphine-carboxylates, which can be fine-tuned to achieve high levels of enantioselectivity. nih.gov
Another promising avenue is the use of established chiral ligand families, like BINAP and Taniaphos, which have proven effective in a wide range of asymmetric transformations, including Suzuki-Miyaura coupling and C-H functionalization. researchgate.netnii.ac.jp By employing these ligands in the synthesis or functionalization of appropriately substituted this compound precursors, it is possible to control the axial chirality. The peri-positioned functional groups on the naphthalene backbone can influence the topology and create a unique microenvironment for asymmetric transformations. nih.gov
| Strategy | Description | Key Components | Potential Outcome |
| Dynamic Kinetic Resolution (DKR) | A configurationally labile precursor is converted into a single, stable chiral product through enantioselective C-H activation. nih.gov | Pd(0) catalyst, chiral bifunctional ligands (e.g., phosphine-carboxylates), perfluoroarenes. | High enantioselectivity in the synthesis of planar chiral macrocycles and derivatives. nih.gov |
| Asymmetric Cross-Coupling | Introduction of aryl or other groups using a chiral catalyst to control the stereochemical outcome. | Chiral palladium catalysts (e.g., Pd-TANIAPHOS), arylboronic acids or other coupling partners. nii.ac.jp | Enantiomerically enriched this compound derivatives with controlled atropisomerism. |
| Chiral Resolution | Separation of a racemic mixture of chiral derivatives into individual enantiomers. | Chiral resolving agents (e.g., (S)-proline), followed by chromatographic separation of diastereomers. nih.gov | Access to enantiopure (R)- and (S)-isomers for chiroptical studies and applications. nih.gov |
Advanced Spectroscopic Characterization of Transient Intermediates in this compound Reactions
Understanding the mechanisms of chemical reactions is crucial for optimizing conditions and designing new transformations. Many reactions proceed through short-lived, high-energy transient intermediates that are difficult to detect using conventional spectroscopic methods. Advanced time-resolved spectroscopic techniques are essential for probing the kinetics and structure of these fleeting species.
For reactions involving this compound, such as its synthesis via cycloaddition or its photochemical transformations, techniques like femtosecond transient absorption (fs-TA) spectroscopy could be employed. This pump-probe technique allows for the observation of excited states and reaction intermediates on the femtosecond to nanosecond timescale, providing direct insight into the reaction dynamics. Similarly, time-resolved infrared (TRIR) spectroscopy can track changes in vibrational modes, offering structural information about intermediates formed during a reaction.
Investigating the formation of naphthalene from precursors like phenyl and 1,3-butadiyne (B1212363) has been aided by computational studies of the potential energy surfaces. kaust.edu.saresearchgate.net These theoretical approaches, when combined with advanced experimental techniques, can provide a comprehensive picture of the reaction pathway, including the identification of key intermediates and transition states. Applying these combined methodologies to the synthesis and reactions of this compound would enable a deeper understanding of its chemical behavior.
| Technique | Information Gained | Timescale | Application to this compound |
| Femtosecond Transient Absorption (fs-TA) | Electronic structure and dynamics of excited states and transient species. | Femtoseconds to Nanoseconds | Studying photochemical reactions, energy transfer processes, and intermediates in cycloaddition synthesis. |
| Time-Resolved Infrared (TRIR) Spectroscopy | Vibrational (structural) information of intermediates. | Picoseconds to Milliseconds | Characterizing the structure of intermediates in catalytic cycles or rearrangement reactions. |
| Mass Spectrometry (e.g., ESI-MS, MALDI-MS) | Mass-to-charge ratio of intermediates, allowing for identification of species in complex mixtures. | Varies (snapshot of reaction) | Identifying intermediates in catalytic coupling reactions or polymerization processes. |
| Quantum Chemical Calculations | Energetics and structures of transition states and intermediates along a reaction pathway. nih.gov | Theoretical | Mapping the potential energy surface for the synthesis or functionalization of the this compound core. kaust.edu.saresearchgate.net |
Multi-Scale Computational Modeling for Predicting Complex Behavior of this compound in Diverse Environments
Computational modeling has become an indispensable tool in chemistry for predicting molecular properties and simulating complex systems. Multi-scale modeling, which integrates different levels of theory, is particularly powerful for bridging the gap between molecular behavior and macroscopic properties. dtu.dknih.gov This approach allows researchers to study systems across various length and time scales, from the quantum behavior of electrons to the bulk properties of materials. llnl.gov
For this compound, a multi-scale modeling framework could be employed to predict its behavior in diverse environments. dtu.dk
Quantum Mechanics (QM): At the most fundamental level, methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of a single this compound molecule.
Molecular Dynamics (MD): Using force fields derived from QM calculations, MD simulations can predict the conformational dynamics and intermolecular interactions of ensembles of this compound molecules. This is crucial for understanding how the molecules pack in the solid state or behave in solution.
Continuum Models: At the largest scale, continuum models can simulate the bulk properties of materials derived from this compound, such as their mechanical strength or charge transport characteristics in an organic electronic device.
This integrated approach is essential for the rational design of new materials. dtu.dk For instance, by simulating how substituent changes on the phenyl rings affect crystal packing, one could computationally screen for derivatives with optimal charge transport properties for use in organic field-effect transistors (OFETs). The development of machine learning-based models further promises to accelerate these simulations, allowing for high-throughput screening of candidate molecules. princeton.edu
| Modeling Level | Method(s) | Properties Predicted for this compound |
| Atomistic/Quantum | Density Functional Theory (DFT), Time-Dependent DFT. llnl.gov | Electronic structure, HOMO/LUMO energies, reaction barriers, spectroscopic properties. |
| Mesoscale | Molecular Dynamics (MD), Monte Carlo simulations. llnl.gov | Crystal packing, conformational dynamics, solvation effects, self-assembly behavior. |
| Continuum | Finite Element Analysis, Phase-Field Models. | Bulk mechanical properties, charge transport in thin films, device performance. |
Elucidation of Novel Catalytic Cycles and Reaction Pathways Employing this compound Precursors
The rigid and electronically tunable scaffold of this compound makes it an attractive platform for the development of new catalysts and the exploration of novel reaction pathways. Functionalized derivatives of this compound can serve as ligands for transition metal catalysts or as substrates in reactions that build molecular complexity.
A key area of research is the use of C-H activation, a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. nagoya-u.ac.jpitami-lab.com A this compound core could be incorporated into a ligand structure, where its steric and electronic properties would influence the reactivity and selectivity of a metal center in a C-H functionalization reaction.
Furthermore, precursors based on this compound can be employed in catalytic cycles to generate larger, more complex aromatic systems. For example, dihalo-substituted this compound could undergo palladium-catalyzed coupling reactions to form polymers or macrocycles. Understanding the elementary steps of these catalytic cycles—such as oxidative addition, transmetalation, and reductive elimination—is critical for optimizing reaction efficiency and is an active area of both experimental and computational investigation. nih.gov
Design and Synthesis of Advanced Naphthalene-Based Scaffolds for Directed Chemical Research
The this compound core serves as a versatile building block for the bottom-up synthesis of advanced functional materials. Its defined structure and potential for chemical modification allow it to be used as a precursor for materials with tailored electronic and photophysical properties.
Precursors for Naphthalocyanines: Naphthalocyanines are analogues of phthalocyanines with extended π-conjugation, leading to strong absorption in the near-infrared (NIR) region. nih.gov By synthesizing a dicyano- or diimido- derivative of this compound, it would be possible to use it as a building block in a cyclotetramerization reaction to form a novel naphthalocyanine-like dye. The peripheral phenyl groups would enhance solubility and could be further functionalized to tune the molecule's properties.
Precursors for Graphene Nanoribbons (GNRs): Structurally precise GNRs are highly sought after for next-generation electronics. nih.gov Bottom-up synthesis, starting from well-defined molecular precursors (polycyclic aromatic hydrocarbons, PAHs), offers precise control over the GNR width and edge structure. acs.org this compound and its derivatives can serve as molecular seeds or building blocks for the on-surface synthesis of GNRs via chemical vapor deposition (CVD) or through polymerization and fusion reactions within confining environments like carbon nanotubes. sabinai-neji.comnih.gov
Precursors for Extended π-Systems: There is significant interest in creating large, conjugated molecules for applications in organic electronics. nih.gov The this compound unit can be a key component in such systems. nagoya-u.ac.jp Catalytic methods like oxidative C-H coupling can be used to link multiple this compound units together, forming oligomers and polymers with extended π-conjugation and potentially high charge carrier mobility. itami-lab.comrsc.org
| Advanced Scaffold | Precursor Requirement | Synthetic Strategy | Potential Application |
| Naphthalocyanines | Dicyano- or diimido-functionalized this compound. | Template-free or metal-templated cyclotetramerization. nih.gov | Near-infrared (NIR) dyes, photosensitizers for photodynamic therapy. |
| Graphene Nanoribbons (GNRs) | This compound or its derivatives. | On-surface synthesis via chemical vapor deposition (CVD); confined polymerization. sabinai-neji.comnih.gov | Nanoelectronics, field-effect transistors (FETs). nih.gov |
| Extended π-Systems | Halo- or C-H-activated this compound. | Transition metal-catalyzed cross-coupling (e.g., Suzuki, Yamamoto) or C-H activation. nagoya-u.ac.jpitami-lab.com | Organic semiconductors, light-emitting diodes (OLEDs), photovoltaics. nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,7-Diphenylnaphthalene, and what factors influence reaction efficiency?
- Methodology : A common approach involves Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to introduce phenyl groups at the 1,7-positions of naphthalene. For example, using naphthalene derivatives (e.g., 1,7-dibromonaphthalene) with phenylboronic acid in the presence of a palladium catalyst . Solvent choice (e.g., DMF or THF), base (e.g., K₂CO₃), and temperature (room temperature vs. reflux) critically affect yield. Reaction progress can be monitored via TLC using solvent systems like n-hexane:ethyl acetate (9:1) .
- Key Considerations : Impurities in starting materials or side reactions (e.g., over-alkylation) require purification via column chromatography or recrystallization.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : and NMR identify substituent positions and symmetry. For example, adamantylation studies on dihydroxynaphthalenes reveal distinct shifts for substituents at the 1,7-positions .
- HPLC-MS : High-resolution mass spectrometry confirms molecular weight, while HPLC (e.g., C18 columns) assesses purity. A method optimized for naphthalene lactones (without derivatization) can be adapted .
- IR Spectroscopy : Characteristic C-H aromatic stretches (~3050 cm⁻¹) and ring vibrations (~1600 cm⁻¹) validate the structure .
Advanced Research Questions
Q. What strategies optimize the photostability of this compound in solution-phase studies?
- Methodology : Stability tests under UV/visible light exposure in solvents like acetonitrile or methanol. Use quartz cells for controlled irradiation and monitor degradation via UV-Vis spectroscopy (e.g., absorbance at 270–300 nm for naphthalene derivatives) .
- Stabilization Techniques : Add antioxidants (e.g., BHT) or store solutions in amber vials under inert gas. Evidence from lactone stability studies suggests pH control (neutral to slightly acidic) minimizes decomposition .
Q. How do structural modifications at the phenyl groups affect the electronic properties of this compound?
- Experimental Design : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to the phenyl rings. Use cyclic voltammetry to measure redox potentials and DFT calculations to correlate substituent effects with HOMO-LUMO gaps .
- Case Study : Adamantylation of dihydroxynaphthalene alters conjugation, as shown by shifts in NMR peaks and UV-Vis absorption maxima .
Q. What methodologies assess the environmental persistence of this compound?
- Environmental Monitoring :
- Partitioning Studies : Measure log (octanol-water coefficient) to predict bioaccumulation. Naphthalene derivatives typically have log > 3, indicating moderate persistence .
- Degradation Tests : Conduct aerobic/anaerobic biodegradation assays in soil/water systems. Monitor via GC-MS for breakdown products (e.g., hydroxylated derivatives) .
Q. How can conflicting toxicological data on naphthalene derivatives be resolved?
- Risk of Bias Assessment : Apply standardized questionnaires (e.g., Table C-6/C-7) to evaluate study design, including randomization, dose reporting, and outcome consistency .
- Evidence Synthesis : Use the ATSDR framework (Steps 5–8) to rate confidence in toxicity outcomes (e.g., hepatic effects) and reconcile discrepancies via meta-analysis .
Q. What advanced computational models predict the interaction of this compound with biological macromolecules?
- Methodology :
- Molecular Docking : Simulate binding to cytochrome P450 enzymes using software like AutoDock. Compare with known naphthalene-protein complexes (e.g., PDB ID 3E6I) .
- MD Simulations : Analyze stability of ligand-receptor complexes in physiological conditions (e.g., 310 K, 1 atm) over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
